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Compound of Interest

Compound Name: 2-Chloro-5-hydroxybenzonitrile

Cat. No.: B1589066 Get Quote

A Comprehensive Spectroscopic Guide to 2-Chloro-
5-hydroxybenzonitrile
Introduction
2-Chloro-5-hydroxybenzonitrile is a substituted aromatic compound with the chemical

formula C₇H₄ClNO.[1][2] It serves as a valuable building block and intermediate in the

synthesis of more complex molecules within the pharmaceutical and materials science sectors.

[2] A precise understanding of its molecular structure is paramount for its effective utilization.

This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used

to elucidate and confirm the structure of this compound. The methodologies, data

interpretation, and underlying scientific principles are detailed to provide a robust resource for

researchers and development professionals.

Molecular Structure and Analysis Overview
The structural integrity of a synthetic intermediate is the foundation of any successful multi-step

synthesis. Spectroscopic analysis provides a non-destructive means to verify this structure. For

2-Chloro-5-hydroxybenzonitrile, each technique offers unique insights:

NMR Spectroscopy maps the carbon-hydrogen framework, revealing the precise connectivity

and electronic environment of each atom.
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IR Spectroscopy identifies the key functional groups present—the hydroxyl (-OH) and nitrile

(-C≡N) groups in this case.

Mass Spectrometry determines the compound's exact molecular weight and provides clues

to its structure through controlled fragmentation.

Caption: Structure of 2-Chloro-5-hydroxybenzonitrile with atom numbering for NMR

assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic

molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C,

we can deduce the chemical environment and connectivity of atoms.

¹H NMR Spectroscopy
Proton NMR provides information on the number of chemically distinct protons, their electronic

environments, and their proximity to other protons. For 2-Chloro-5-hydroxybenzonitrile, we

expect to see signals for the three aromatic protons and the single hydroxyl proton.

Experimental Protocol: ¹H NMR

Sample Preparation: Dissolve ~5-10 mg of 2-Chloro-5-hydroxybenzonitrile in ~0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The

choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the compound

and allows for the observation of the exchangeable hydroxyl proton.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.[3] Standard

acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds,

and a relaxation delay of 1-5 seconds.

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential

window function and Fourier transform to obtain the frequency-domain spectrum. Phase and
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baseline correct the spectrum and integrate the signals.

Data Interpretation and Predicted Spectrum

The aromatic region of the spectrum is predicted to show three distinct signals corresponding

to H-3, H-4, and H-6.

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-6 ~7.5 - 7.6 Doublet (d)
J ≈ 2-3 Hz (meta

coupling)

H-4 ~7.3 - 7.4
Doublet of Doublets

(dd)

J ≈ 8-9 Hz (ortho), 2-3

Hz (meta)

H-3 ~7.1 - 7.2 Doublet (d)
J ≈ 8-9 Hz (ortho

coupling)

-OH
Variable (broad

singlet)
Broad Singlet (br s) N/A

Causality of Shifts & Splitting:

H-6: Is ortho to the electron-withdrawing cyano group and meta to the electron-donating

hydroxyl group. It will show only a small meta-coupling to H-4.

H-4: Is ortho to the hydroxyl group and meta to both the chlorine and cyano groups. It will

be split by H-3 (ortho-coupling) and H-6 (meta-coupling), resulting in a doublet of doublets.

H-3: Is ortho to the chlorine atom and adjacent to H-4, leading to a doublet due to ortho-

coupling.

-OH Proton: The chemical shift is highly dependent on concentration, temperature, and

solvent. It often appears as a broad singlet due to chemical exchange and can be

confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectroscopy
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Carbon NMR reveals the number of chemically non-equivalent carbons and provides

information about their hybridization and electronic environment. For 2-Chloro-5-
hydroxybenzonitrile, seven distinct carbon signals are expected.

Experimental Protocol: ¹³C NMR

Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR requires a higher

concentration or a longer acquisition time due to the low natural abundance of the ¹³C

isotope.

Data Acquisition: Acquire the spectrum on a 100 MHz (or higher, corresponding to the proton

frequency) spectrometer using a standard proton-decoupled pulse sequence. This simplifies

the spectrum by removing C-H coupling, resulting in each unique carbon appearing as a

singlet.

Data Processing: Process the FID similarly to the ¹H spectrum.

Data Interpretation and Predicted Spectrum

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C5 (-OH) ~155 - 160
Aromatic carbon attached to

oxygen, strongly deshielded.

C1 (-Cl) ~135 - 140
Aromatic carbon attached to

chlorine.

C3, C4, C6 ~115 - 130
Aromatic CH carbons, shifts

influenced by substituents.

C2 (-CN) ~105 - 110

Quaternary carbon ortho to

two electron-withdrawing

groups.

C7 (-C≡N) ~117 - 120
Nitrile carbon, characteristic

chemical shift.
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Trustworthiness through Self-Validation: The number of observed peaks (seven) immediately

validates the presence of seven unique carbon environments, consistent with the proposed

structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can

be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the

assignments of the three CH carbons in the aromatic ring.

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites

molecular vibrations (stretching, bending). It is an excellent tool for identifying the presence of

specific functional groups.

Experimental Protocol: IR Spectroscopy

Sample Preparation (ATR): Place a small amount of the solid 2-Chloro-5-
hydroxybenzonitrile powder directly onto the crystal of an Attenuated Total Reflectance

(ATR) accessory. Apply pressure to ensure good contact. This method is fast and requires

minimal sample preparation.

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of sample (~1 mg) with

~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent

pellet using a hydraulic press.

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.[4] A

background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded first

and subtracted from the sample spectrum.

Data Interpretation

The IR spectrum provides clear evidence for the key functional groups in the molecule.
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Frequency Range
(cm⁻¹)

Vibration Type Functional Group
Expected
Appearance

3500 - 3200 O-H Stretch Hydroxyl (-OH) Strong, broad band

3100 - 3000 C-H Stretch Aromatic Medium, sharp peaks

2240 - 2220 C≡N Stretch Nitrile (-C≡N)
Medium to strong,

sharp peak[5]

1600 - 1450 C=C Stretch Aromatic Ring
Multiple medium to

strong peaks

1260 - 1000 C-O Stretch Phenolic Strong peak

800 - 600 C-Cl Stretch Aryl Halide
Medium to strong

peak

Expertise in Interpretation: The presence of a sharp, intense peak around 2230 cm⁻¹ is a

definitive indicator of the nitrile group.[5] Simultaneously, a broad absorption band above

3200 cm⁻¹ confirms the hydroxyl group. The combination of these two features, along with

aromatic and C-Cl absorptions, provides a highly reliable confirmation of the structure.[6][7]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. In its

most common form, Electron Ionization (EI), it also generates a reproducible fragmentation

pattern that serves as a molecular fingerprint.

Experimental Protocol: EI-MS

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or by gas chromatography (GC-MS) if the compound is

sufficiently volatile and thermally stable.

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This

process ejects an electron from the molecule, creating a positively charged radical cation

known as the molecular ion (M⁺•).
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Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-

charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

Detection: Detect the ions to generate the mass spectrum, which is a plot of relative ion

abundance versus m/z.

Data Interpretation

Molecular Ion (M⁺•): The molecular weight of 2-Chloro-5-hydroxybenzonitrile is 153.56

g/mol .[1] The monoisotopic mass is 152.998 Da.[1] A key feature will be the isotopic pattern

of chlorine. We expect to see two peaks for the molecular ion:

M⁺• peak at m/z ≈ 153 (corresponding to the ³⁵Cl isotope)

M+2 peak at m/z ≈ 155 (corresponding to the ³⁷Cl isotope)

The relative intensity of these peaks will be approximately 3:1, which is characteristic of a

molecule containing one chlorine atom.

Key Fragmentation Pathways: The high energy of EI causes the molecular ion to fragment in

predictable ways.

[C₇H₄ClNO]⁺•
m/z = 153/155

[C₆H₄ClO]⁺•
m/z = 126/128- HCN

[C₇H₄NO]⁺
m/z = 118

- Cl•

- Cl•

[C₆H₄ClN]⁺•
m/z = 125/127- CO

Click to download full resolution via product page

Caption: Plausible EI-MS fragmentation pathway for 2-Chloro-5-hydroxybenzonitrile.

Summary of Expected Mass Spectrum Data
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m/z Value Proposed Fragment Notes

153 / 155 [M]⁺•
Molecular ion, showing the 3:1

chlorine isotope pattern.

125 / 127 [M - CO]⁺•
Loss of carbon monoxide from

the phenolic ring.

118 [M - Cl]⁺ Loss of a chlorine radical.

90 [M - Cl - CO]⁺
Subsequent loss of CO after

loss of Cl.

Conclusion
The collective application of NMR, IR, and Mass Spectrometry provides an unambiguous

structural determination of 2-Chloro-5-hydroxybenzonitrile. ¹H and ¹³C NMR confirm the

carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. IR

spectroscopy provides definitive evidence for the presence of the critical hydroxyl and nitrile

functional groups. Finally, high-resolution mass spectrometry confirms the elemental

composition, while the fragmentation pattern and characteristic chlorine isotope signature

provide further validation of the molecular structure. This comprehensive spectroscopic profile

serves as a reliable benchmark for quality control and reaction monitoring in any research or

development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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